molecular formula C7ClF4NO3 B1139238 2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride CAS No. 103772-10-7

2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride

Cat. No. B1139238
CAS RN: 103772-10-7
M. Wt: 257.53
InChI Key:
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Description

2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride involves the use of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of 2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride is C7HF4NO4 . Its average mass is 239.081 Da and its monoisotopic mass is 238.984177 Da .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride is a clear colorless liquid . The melting point of the related compound 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid is 137-141 °C . The predicted boiling point is 342.6±42.0 °C and the estimated density is 1.7205 .

Safety And Hazards

When handling 2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2,3,4,5-tetrafluoro-6-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF4NO3/c8-7(14)1-2(9)3(10)4(11)5(12)6(1)13(15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGZVPRCKQMYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride

Synthesis routes and methods

Procedure details

A solution of 6.7 g (28 mmoles) of 2-nitro-3,4,5,6-tetrafluorobenzoic acid [Tetrahedron, 23, 4719, (1967)], 3.8 g (30 mmoles) of oxalyl chloride and 50 ml of dichloromethane was treated with four drops of N,N-dimethylformamide and stirred at room temperature overnight. The solvent was removed and the residue was used as is without further purification.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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